3-Methyl-4-nitro-1H-indazole
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Overview
Description
3-Methyl-4-nitro-1H-indazole is a heterocyclic alkyl compound . It contains nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 3-Methyl-4-nitro-1H-indazole, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 3-Methyl-4-nitro-1H-indazole is CHNO . Its average mass is 177.160 Da and its monoisotopic mass is 177.053833 Da .Chemical Reactions Analysis
Indazoles, including 3-Methyl-4-nitro-1H-indazole, can be synthesized through various methods. One such method involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .Physical And Chemical Properties Analysis
3-Methyl-4-nitro-1H-indazole is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
3-Methyl-4-nitro-1H-indazole and related heterocyclic diazoles have been studied as corrosion inhibitors for iron in acidic conditions. Research by Babić-Samardžija et al. (2005) found that these compounds, when added to a corrosive solution, can decrease corrosion current and increase charge-transfer resistance, suggesting their potential in protecting metals from corrosion (Babić-Samardžija et al., 2005).
Crystal and Molecular Structure
Studies have focused on understanding the crystal and molecular structure of nitroindazole derivatives, which include compounds like 3-Methyl-4-nitro-1H-indazole. For example, Cabildo et al. (2011) investigated the structure of various biologically active nitroindazoles using X-ray diffraction and NMR spectroscopy, highlighting the importance of these compounds in scientific research due to their biological activities (Cabildo et al., 2011).
Chemical Synthesis and Modifications
The chemical synthesis and modification of 3-Methyl-4-nitro-1H-indazole have been explored to achieve different properties. Boujdi et al. (2022) developed a solvent/ligand controlled switchable C-H arylation of 1-methyl-4-nitro-1H-indazole, highlighting the versatility of this compound in chemical synthesis (Boujdi et al., 2022).
Antibacterial Activities
The antibacterial activities of indazole derivatives, including those related to 3-Methyl-4-nitro-1H-indazole, have been studied. Ghaemi and Pordel (2016) synthesized new compounds with the indazole structure and evaluated their antibacterial activities, highlighting the potential of these compounds in combating bacterial infections (Ghaemi & Pordel, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 3-Methyl-4-nitro-1H-indazole, are key components to functional molecules that are used in a variety of everyday applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring new applications for these compounds .
properties
IUPAC Name |
3-methyl-4-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDAEMIEZJBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitro-1H-indazole |
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